2-Methyl-5-nitro-N-(phenylcarbamoyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitro-N-(phenylcarbamoyl)pyridine-3-carboxamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Vorbereitungsmethoden
The synthesis of 2-Methyl-5-nitro-N-(phenylcarbamoyl)pyridine-3-carboxamide typically involves the reaction of pyridine derivatives with appropriate reagentsThe reaction conditions often include the use of strong acids and bases to facilitate the nitration and subsequent substitution reactions .
Analyse Chemischer Reaktionen
2-Methyl-5-nitro-N-(phenylcarbamoyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-nitro-N-(phenylcarbamoyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of 2-Methyl-5-nitro-N-(phenylcarbamoyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by forming hydrogen bonds with them, thereby affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-nitro-N-(phenylcarbamoyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
N1-Methyl-2-pyridone-5-carboxamide: This compound is also a pyridine derivative with a carboxamide group, but it has different substituents and biological activities.
Other Benzanilides: These compounds share the benzanilide structure but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
60524-48-3 |
---|---|
Molekularformel |
C14H12N4O4 |
Molekulargewicht |
300.27 g/mol |
IUPAC-Name |
2-methyl-5-nitro-N-(phenylcarbamoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4O4/c1-9-12(7-11(8-15-9)18(21)22)13(19)17-14(20)16-10-5-3-2-4-6-10/h2-8H,1H3,(H2,16,17,19,20) |
InChI-Schlüssel |
ZITPQXJCEBPGDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.